molecular formula C21H15FOS B2496928 (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-29-6

(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2496928
CAS No.: 337921-29-6
M. Wt: 334.41
InChI Key: GUSIBPPCBKLLPS-VBKFSLOCSA-N
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Description

(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes a fluorine atom, a thiophene ring, and an indanone core

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with specific molecular targets in the body. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Future Directions

Thiophene-based analogs continue to be a topic of interest in scientific research due to their potential biological activity and their role in the development of advanced compounds . Future research may focus on developing new synthesis methods and exploring the biological effects of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and sulfur.

    Final Coupling: The final step involves coupling the thiophene ring with the indanone core through a Wittig reaction, using a phosphonium ylide to form the desired (2Z)-configuration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group of the indanone core, using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, ethanol, and water.

    Substitution: Grignard reagents, ether, and dry ice.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom and thiophene ring could play crucial roles in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Indanone Derivatives: Compounds with a similar indanone core but different substituents.

    Thiophene Derivatives: Compounds with a thiophene ring but different substituents.

Uniqueness

What sets (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one apart is its combination of a fluorine atom, thiophene ring, and indanone core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FOS/c1-13-10-11-24-18(13)12-16-19(14-6-3-2-4-7-14)15-8-5-9-17(22)20(15)21(16)23/h2-12,19H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIBPPCBKLLPS-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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